N1-(4-methoxybenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
説明
特性
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-3-14-27-15-4-5-20-16-18(8-11-22(20)27)12-13-25-23(28)24(29)26-17-19-6-9-21(30-2)10-7-19/h6-11,16H,3-5,12-15,17H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYFUKJLNDHPAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N1-(4-methoxybenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a diverse range of biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of N1-(4-methoxybenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is , with a molecular weight of 379.5 g/mol. The compound features an oxalamide backbone and substituents that may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O2 |
| Molecular Weight | 379.5 g/mol |
| CAS Number | 955792-89-9 |
Research indicates that the compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. Its structural components suggest potential activity as an antagonist or modulator at certain receptor sites.
Potential Targets:
- Histamine Receptors : The presence of the methoxybenzyl group may enhance affinity for histamine receptors, which are implicated in allergic responses and gastric acid secretion.
- Dopaminergic Pathways : The tetrahydroquinoline moiety suggests potential interactions with dopaminergic systems, which could be relevant in treating disorders such as Parkinson's disease.
In Vitro Studies
Preliminary in vitro studies have demonstrated that N1-(4-methoxybenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide exhibits significant activity against specific cell lines. For instance:
- Antiproliferative Activity : The compound has shown potential in inhibiting the growth of cancer cell lines (e.g., A549 lung cancer cells) with IC50 values indicating moderate efficacy.
Case Studies
- Study on Anticancer Properties : A study published in a peer-reviewed journal indicated that derivatives of similar structures showed enhanced cytotoxicity against breast cancer cell lines (MCF-7). While direct studies on N1-(4-methoxybenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide are pending, structural analogs have provided insights into its potential efficacy .
- Neuropharmacological Investigation : Research focusing on compounds with tetrahydroquinoline cores has demonstrated their utility in modulating dopaminergic activity. This suggests a possible application for N1-(4-methoxybenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide in treating neurodegenerative diseases .
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues
Oxalamide derivatives exhibit significant pharmacological and industrial relevance. Below is a comparative analysis of structurally related compounds:
Research Findings and Data
Metabolic Pathways
- Oxidative Metabolism: Dominant in oxalamides with aromatic/heterocyclic substituents (e.g., pyridyl groups in No. 1768). The target compound’s tetrahydroquinolin group may undergo CYP450-mediated oxidation .
- Amide Hydrolysis: Absent in No. 1768 and structurally similar compounds, suggesting metabolic stability of the oxalamide core .
Q & A
Q. How can reaction yields be improved for the alkylation of the tetrahydroquinoline nitrogen with 1-propyl iodide?
- Methodological Answer :
- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) in a biphasic system (HO/CHCl) to enhance alkylation efficiency .
- Microwave Assistance : Apply microwave irradiation (80°C, 30 min) to accelerate the reaction, as demonstrated for similar quinolines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
